N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXZCVLFVPWGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and molecular interactions.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of substituents such as the chloro and methoxy groups enhances its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, including VEGFR-2 and AKT. These kinases play crucial roles in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, studies have reported a significant increase in active caspase-3 levels following treatment with the compound, suggesting a robust apoptotic response.
Anticancer Activity
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The following table summarizes the IC50 values of the compound compared to standard treatments:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | 3.105 (HepG2) | Liver Cancer |
| N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | 2.15 (PC-3) | Prostate Cancer |
| Doxorubicin | 0.5 (HepG2) | Liver Cancer |
| Doxorubicin | 0.8 (PC-3) | Prostate Cancer |
The compound exhibited comparable or superior activity to doxorubicin, a commonly used chemotherapeutic agent.
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells. This indicates its potential to disrupt normal cell cycle progression, contributing to its anticancer properties.
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a 56% accumulation of cells in the S phase, indicating effective cell cycle arrest and subsequent apoptosis induction measured by increased caspase-3 activity.
- Prostate Cancer Model : In PC-3 cells, the compound induced significant cytotoxicity with an IC50 value lower than many existing treatments. The study noted that substitution patterns influenced activity, with certain modifications enhancing potency.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as VEGFR-2 and AKT. The docking simulations suggest that the compound fits well into the active sites of these proteins, potentially inhibiting their functions effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
